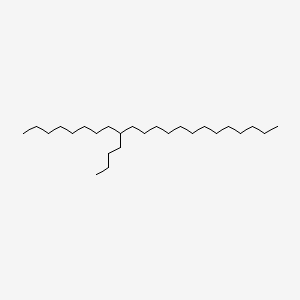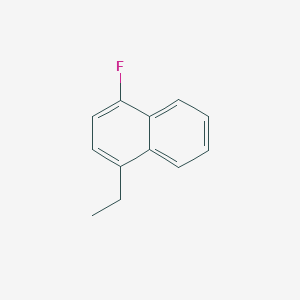![molecular formula C10H18 B14637191 1,4-Dimethylbicyclo[2.2.2]octane CAS No. 56579-29-4](/img/structure/B14637191.png)
1,4-Dimethylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[222]octane framework with two methyl groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts. These catalysts help in achieving high selectivity and yield. The process may involve the use of ethylenediamine or piperazine as starting materials, which are then subjected to specific reaction conditions to produce the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Dimethylbicyclo[2.2.2]octane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
1,4-Dimethylbicyclo[2.2.2]octane can be compared with other similar bicyclic compounds:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of carbon and nitrogen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other bicyclic compounds .
Comparaison Avec Des Composés Similaires
- Quinuclidine
- Tropane
- Bicyclo[2.2.1]heptane derivatives
Propriétés
Numéro CAS |
56579-29-4 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,4-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-9-3-6-10(2,7-4-9)8-5-9/h3-8H2,1-2H3 |
Clé InChI |
LDCFEAFMWBVWHO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
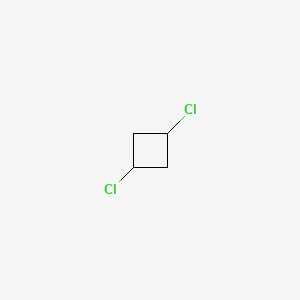

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
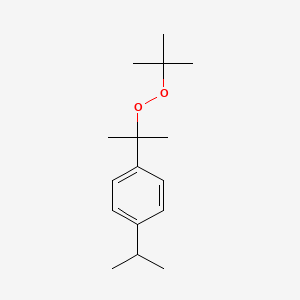
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
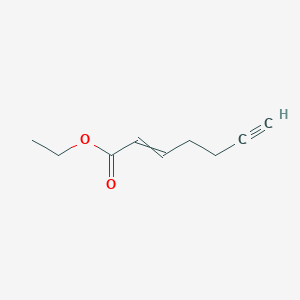
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
